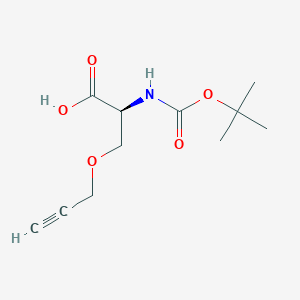

(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.259. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid, commonly referred to as Boc-Ser(O-propargyl)-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H17NO5

- CAS Number : 1273565-12-0

- Molecular Weight : 243.26 g/mol

The biological activity of this compound is primarily linked to its role as an amino acid derivative. It influences various biological pathways, including:

- Protein Synthesis : As an amino acid derivative, it may play a role in protein synthesis and modification.

- Cell Signaling : It is involved in several signaling pathways that regulate cellular functions such as apoptosis, autophagy, and inflammation.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain pathogens, making it a candidate for antibiotic development.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, indicating its potential as a novel antibiotic agent . -

Cancer Therapeutics :

In vitro studies showed that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests its potential utility as an anticancer agent . -

Inflammatory Response :

Research indicated that this compound could downregulate pro-inflammatory cytokines in macrophages, providing insights into its anti-inflammatory properties .

Aplicaciones Científicas De Investigación

(S)-2-tert-Butoxycarbonylamino-3-prop-2-ynyloxy-propionic acid, also known as Boc-Ser(O-propargyl)-OH, is a specialty chemical with the molecular formula C11H17NO5 and a CAS number of 1273565-12-0 . It has several synonyms, including (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid and N-(TERT-BUTOXYCARBONYL)-O-(PROP-2-YN-1-YL)-L-SERINE .

Applications in Scientific Research

While the provided search results do not offer extensive details specifically on the applications of this compound, they do provide some context and related information:

- As a Building Block for Peptides: The compound is related to amino acids and their derivatives, which are essential for building peptides . For example, (S)-2-amino-3-(1H-4-indolyl) propanoic acid is a tryptophan analog used for structural modification of bioactive peptides .

- In the Synthesis of PET Tracers: The compound is related to synthetic amino acid derivatives that are labeled with isotopes such as Fluorine-18 and used as positron emission tomography (PET) tracers for oncological research .

- Inhibitors of Kinase Enzymes: Research is being conducted on various compounds that target kinase enzymes, such as CDK2 and COX-2, for cancer treatment . While this compound is not explicitly mentioned, the studies indicate the importance of synthesizing derivatives with halogen substitutions to influence cytotoxic activity .

- Potential role in disrupting leukocyte function: US Patent US9149477B2 discusses a method of disrupting leukocyte function by contacting leukocytes with a compound .

Given its structural features, this compound may be useful in creating modified amino acids and peptides with unique properties [1, 2]. The propargyl group can be used for further chemical modifications, such as click chemistry, to attach other molecules or labels .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJGVLNEGPVSTA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.